2-Bromo-1-methylsulfanyl-4-nitrobenzene
CAS No.: 20735-01-7
Cat. No.: VC5956516
Molecular Formula: C7H6BrNO2S
Molecular Weight: 248.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20735-01-7 |
|---|---|
| Molecular Formula | C7H6BrNO2S |
| Molecular Weight | 248.09 |
| IUPAC Name | 2-bromo-1-methylsulfanyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 |
| Standard InChI Key | PEIKFCQVYMNYBA-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 2-bromo-1-(methylsulfanyl)-4-nitrobenzene under IUPAC guidelines. Alternative designations include 3-bromo-4-(methylthio)nitrobenzene and benzene, 2-bromo-1-(methylthio)-4-nitro- . These synonyms reflect variations in substituent positioning and nomenclature conventions.
Molecular Structure
The molecule consists of a benzene ring substituted at the 1-, 2-, and 4-positions with methylsulfanyl (), bromine (), and nitro () groups, respectively (Figure 1). This arrangement creates a planar structure with significant electronic effects due to the electron-withdrawing nitro group and the moderately electron-donating methylsulfanyl group .
Table 1: Fundamental Properties of 2-Bromo-1-methylsulfanyl-4-nitrobenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.097 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapor Pressure | at |
Physicochemical Properties
Thermal Stability
The compound decomposes at elevated temperatures, with a boiling point of at standard atmospheric pressure . The presence of the nitro group contributes to thermal instability, a common trait in nitroaromatics due to potential exothermic decomposition pathways.
Solubility and Partitioning
While explicit solubility data are unavailable, the calculated partition coefficient () suggests moderate lipophilicity . This property implies preferential solubility in organic solvents like dichloromethane or ethyl acetate over aqueous media. The polar nitro and methylsulfanyl groups create a balance between hydrophobic and hydrophilic interactions.
Synthesis Pathways
Direct Functionalization Strategies
While no explicit synthesis is detailed for 2-bromo-1-methylsulfanyl-4-nitrobenzene, analogous methods from related compounds suggest plausible routes. For example, 2-bromo-4-nitrobenzaldehyde synthesis involves chromium(VI) oxide oxidation of 2-bromo-4-nitrotoluene in acetic acid . Adapting this approach, thioether formation via nucleophilic aromatic substitution could introduce the methylsulfanyl group.
Challenges in Synthesis
Comparative Analysis with Structural Analogues
Table 2: Comparison with Brominated Nitroaromatics
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2-Bromo-1-methylsulfanyl-4-nitrobenzene | 248.097 | 316.8 | 1.7 |
| 2-Bromo-1-ethyl-4-nitrobenzene | 230.059 | 293.3 | 1.5 |
| 4-Bromo-2-methyl-1-nitrobenzene | 216.032 | 265.4 | 1.6 |
| 2-Bromo-1-iodo-4-nitrobenzene | 327.900 | N/A | N/A |
Key observations:
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